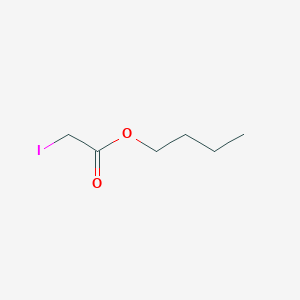
Butyl iodoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl iodoacetate is an organic compound with the molecular formula C₆H₁₁IO₂. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of the iodine atom, which makes it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl iodoacetate can be synthesized through the reaction of butyl alcohol with iodoacetic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid to facilitate the esterification process. The reaction conditions usually include heating the mixture to a temperature of around 60-70°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, this compound is produced using a continuous flow process. This method involves the continuous addition of butyl alcohol and iodoacetic acid into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl iodoacetate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The iodine atom in this compound can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The compound can be reduced to butyl acetate using reducing agents like lithium aluminum hydride.
Oxidation: this compound can be oxidized to butyl glycolate using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reaction is typically carried out in an aqueous or alcoholic medium at room temperature.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent, and the reaction is carried out in anhydrous ether at low temperatures.
Oxidation: Potassium permanganate is used as an oxidizing agent, and the reaction is carried out in an acidic medium at elevated temperatures.
Major Products Formed
Nucleophilic substitution: The major products include butyl alcohol, butylamine, and butyl thiol.
Reduction: The major product is butyl acetate.
Oxidation: The major product is butyl glycolate.
Applications De Recherche Scientifique
Butyl iodoacetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to modify proteins and enzymes by alkylating thiol groups.
Medicine: this compound is used in the development of radiolabeled compounds for diagnostic imaging and cancer treatment.
Industry: It is used in the production of specialty chemicals, including flavors and fragrances.
Mécanisme D'action
The mechanism of action of butyl iodoacetate involves the alkylation of thiol groups in proteins and enzymes. The iodine atom in the compound is highly reactive and can form covalent bonds with the sulfur atoms in thiol groups, leading to the modification of the protein or enzyme’s structure and function. This mechanism is utilized in various biochemical studies to investigate the role of specific thiol groups in enzymatic reactions.
Comparaison Avec Des Composés Similaires
Butyl iodoacetate can be compared with other similar compounds such as:
Methyl iodoacetate: Similar in structure but with a methyl group instead of a butyl group. It is less hydrophobic and has different reactivity.
Ethyl iodoacetate: Contains an ethyl group instead of a butyl group. It has similar reactivity but different physical properties.
Propyl iodoacetate: Contains a propyl group instead of a butyl group. It has intermediate properties between methyl and this compound.
This compound is unique due to its longer carbon chain, which makes it more hydrophobic and affects its solubility and reactivity in different solvents.
Propriétés
Numéro CAS |
5345-61-9 |
|---|---|
Formule moléculaire |
C6H11IO2 |
Poids moléculaire |
242.05 g/mol |
Nom IUPAC |
butyl 2-iodoacetate |
InChI |
InChI=1S/C6H11IO2/c1-2-3-4-9-6(8)5-7/h2-5H2,1H3 |
Clé InChI |
MPLKDWCVBIOQRN-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


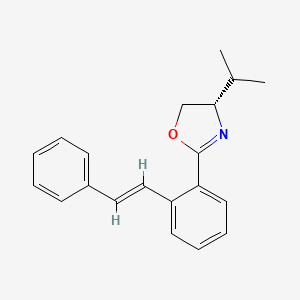
![Ethyl [2,3'-biquinoline]-2'-carboxylate](/img/structure/B12923672.png)
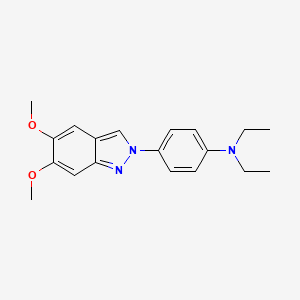

![4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan](/img/structure/B12923692.png)
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile](/img/structure/B12923694.png)

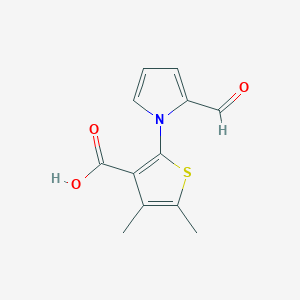
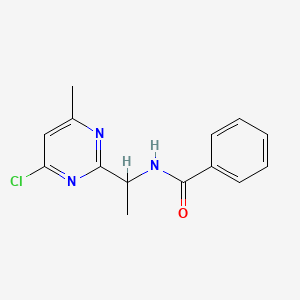
![N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12923739.png)
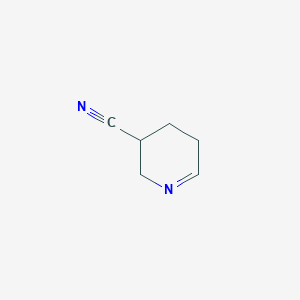

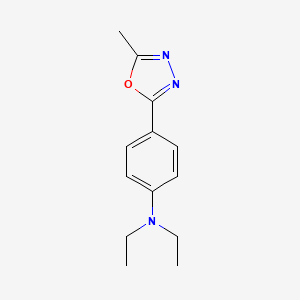
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12923768.png)
